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CID 168006656

Cat. No.: B12066855
M. Wt: 794.0 g/mol
InChI Key: KRBAGHNOJUHESW-LUCCNUEXSA-M
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Description

Historical Trajectories of Anti-Microtubule Agents in Cancer Therapeutics Research

The targeting of microtubules has been a cornerstone of cancer chemotherapy for decades. nih.gov These dynamic cytoskeletal polymers are crucial for numerous cellular processes, most notably the formation of the mitotic spindle during cell division. mdpi.comfrontiersin.org Interference with microtubule function can lead to mitotic arrest and subsequent programmed cell death (apoptosis), making them an excellent target for anticancer drugs. mdpi.comtandfonline.com

Historically, anti-microtubule agents are broadly classified into two main groups: microtubule-destabilizing and microtubule-stabilizing agents. nih.gov

Microtubule-Destabilizing Agents: This class includes the Vinca alkaloids , such as vincristine (B1662923) and vinblastine, which were first discovered in the 1950s from the Madagascar periwinkle plant, Catharanthus roseus. ijsrtjournal.comcdnsciencepub.comresearchgate.net These compounds prevent the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle. ijsrtjournal.comsemanticscholar.org Another major group of destabilizing agents are the colchicine-binding site inhibitors (CBSIs) . nih.govnih.gov Colchicine (B1669291) itself, an alkaloid from the autumn crocus, is too toxic for systemic cancer therapy but established a critical mechanistic blueprint. tandfonline.comnih.gov Many modern synthetic CBSIs, like combretastatin (B1194345) A-4, have been developed to be more effective and less toxic. mdpi.comresearchgate.net

Microtubule-Stabilizing Agents: This category is famously represented by the taxanes , including paclitaxel (B517696) (Taxol) and docetaxel. waocp.org Paclitaxel was first isolated in the 1960s from the bark of the Pacific yew tree, Taxus brevifolia. nih.govnumberanalytics.com In contrast to the Vinca alkaloids, taxanes bind to microtubules and enhance their stability, preventing the dynamic instability required for normal spindle function and cell division. nih.govyoutube.com This "freezing" of the microtubule network is also a potent trigger for mitotic arrest and apoptosis. waocp.org The success of taxanes in treating various solid tumors, such as breast and ovarian cancer, solidified microtubule-targeting as a premier strategy in oncology. numberanalytics.comthieme-connect.comsci-hub.se

The development of these agents has provided invaluable tools for both clinical treatment and basic research, though challenges such as drug resistance and toxicity have spurred the search for new compounds with improved properties. mdpi.commdpi.com

The N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Scaffold in Medicinal Chemistry

The chemical structure of CID 168006656 is built upon a specific heterocyclic core: the N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium scaffold. This complex structure is a member of the broader cyclopenta[d]pyrimidine family, which has garnered significant attention in medicinal chemistry for its versatility and potential as a basis for therapeutic compounds.

Pyrimidine-based scaffolds are considered "privileged structures" in drug discovery because they are a core component of DNA and RNA and can interact with a wide range of biological targets. researchgate.netnih.gov Fused pyrimidine (B1678525) ring systems, such as pyrazolopyrimidines and in this case, a cyclopentane-fused pyrimidine, are often investigated as kinase inhibitors and for other anticancer applications. rsc.orgnih.gov

The synthesis of the cyclopenta[d]pyrimidine core for this class of compounds originates from 3-methyladipic acid, which undergoes a series of reactions including a Dieckmann condensation and subsequent reaction with acetamidine (B91507) to form the fused bicyclic scaffold. acs.orgnih.gov The key features of the N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium scaffold that contribute to its biological activity include:

The fused cyclopenta[d]pyrimidine core, which provides a rigid structural backbone.

The N-methyl and 4'-methoxy groups on the aniline (B41778) ring, which have been shown to be important for potent activity. nih.gov

A chiral center at the C6 position of the cyclopentane (B165970) ring, leading to the existence of (R) and (S) enantiomers with distinct biological potencies. nih.gov

This scaffold serves as a template for developing potent, water-soluble agents that can effectively target specific cellular machinery, in this case, the tubulin protein. acs.orgnih.gov

Foundational Research and Discovery of this compound as a Bioactive Compound

This compound is the PubChem identifier for the specific (S)-enantiomer, formally named (6S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium. Its discovery was part of a research program focused on identifying novel antitubulin agents. nih.gov Researchers initially synthesized and evaluated the racemic mixture, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, and found it to be a potent antimitotic compound. acs.orgnih.gov

The foundational biological evaluation revealed that both enantiomers were potent inhibitors of cancer cell proliferation, causing cells to lose their microtubule networks and arrest in mitosis. acs.orgnih.gov However, a striking difference in potency was observed between the two isomers. The (S)-enantiomer (this compound) was found to be significantly more potent than the (R)-enantiomer. nih.govnih.gov

Compound Inhibition of Tubulin Assembly (IC50) Inhibition of Colchicine Binding (IC50)
(S)-1·HCl (this compound) 1.1 ± 0.1 µM 1.5 ± 0.1 µM
(R)-1·HCl 2.1 ± 0.2 µM 2.7 ± 0.4 µM
Colchicine 1.3 ± 0.1 µM 0.4 ± 0.0 µM

Data derived from research on purified tubulin. nih.gov

While the (S)-isomer was only about twice as potent in inhibiting purified tubulin assembly, its cytotoxicity against a panel of 60 human tumor cell lines was dramatically higher—ranging from 10 to 88 times more potent than the (R)-isomer. nih.govnih.gov This highlighted the stereospecificity of the interaction with the biological target in a cellular context.

Cell Line GI50 (S)-Isomer (nM) GI50 (R)-Isomer (nM) Fold Difference
Leukemia (CCRF-CEM) 1.6 140 88
NSCLC (NCI-H460) 2.4 140 58
Colon (HCT-116) 2.5 130 52
Melanoma (MDA-MB-435) 3.2 110 34
Ovarian (OVCAR-3) 11 110 10
Renal (786-0) 5.0 180 36

GI50 is the concentration required to inhibit cell growth by 50%. Data represents a selection from the NCI-60 cell line screen. nih.gov

Crucially, the parent racemic compound was also shown to overcome two common mechanisms of clinical drug resistance: the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which often limit the effectiveness of other microtubule-targeting agents. acs.orgnih.gov The discovery and detailed characterization of this compound as a highly potent, water-soluble, resistance-evading colchicine-site inhibitor marks it as a significant lead compound in the development of advanced cancer therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76Na2O10P B12066855 CID 168006656

Properties

Molecular Formula

C40H76Na2O10P

Molecular Weight

794.0 g/mol

InChI

InChI=1S/C40H77O10P.2Na/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2;;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);;/q;;+1/p-1/b18-17-;;/t37?,38-;;/m1../s1

InChI Key

KRBAGHNOJUHESW-LUCCNUEXSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC(CO)O.[Na].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC(CO)O.[Na].[Na+]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Cid 168006656 Analogues

Semisynthetic and De Novo Synthesis of the Core Cyclopenta[d]pyrimidine Structure

The construction of a cyclopenta[d]pyrimidine scaffold can be approached through both semisynthetic and de novo strategies. De novo synthesis typically involves the condensation of a suitably substituted cyclopentanone (B42830) with a derivative of pyrimidine (B1678525), such as a guanidine (B92328) or urea, to form the fused heterocyclic system. The choice of reactants and conditions is crucial for controlling regioselectivity and achieving desirable yields.

For instance, a common route involves the reaction of a 2-formylcyclopentanone with guanidine hydrochloride in the presence of a base. This reaction proceeds through a series of condensation and cyclization steps to afford the cyclopenta[d]pyrimidine core. Variations in the starting cyclopentanone, such as the presence of different substituents, would allow for the generation of a diverse library of core structures.

Semisynthetic approaches, on the other hand, would start from a naturally occurring or readily available precursor that already contains a part of the desired ring system. This method is often more efficient if a suitable starting material can be identified.

Strategic Approaches for Structural Modification and Analogue Generation

Once the core cyclopenta[d]pyrimidine structure is obtained, further structural diversity can be introduced through various chemical modifications. These modifications are key to exploring the structure-activity relationship (SAR) of potential analogues.

Aromatic Substitutions: If the pyrimidine ring or any appended aromatic groups are present, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce a range of functional groups. For example, nitration followed by reduction can install an amino group, which can be further functionalized. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing new aryl or heteroaryl moieties.

Alkyl Chain Variations: If the core structure possesses alkyl chains, their length and branching can be varied. This is often achieved by using different alkylating agents in the synthesis or by modifying existing chains through oxidation, reduction, or other functional group interconversions. These variations can significantly impact the lipophilicity and pharmacokinetic properties of the resulting analogues.

A hypothetical scheme for analogue generation is presented in the table below:

Starting MaterialReagent/ConditionModification TypeResulting Analogue
2-chlorocyclopenta[d]pyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃Aromatic Substitution (Suzuki Coupling)2-phenylcyclopenta[d]pyrimidine
4-aminocyclopenta[d]pyrimidineAcetic anhydride, pyridineN-Acylation4-acetamidocyclopenta[d]pyrimidine
6-bromocyclopenta[d]pyrimidinen-Butylamine, heatNucleophilic Aromatic Substitution6-(butylamino)cyclopenta[d]pyrimidine

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Research Settings

For any synthetic route to be viable for research purposes, optimization of reaction conditions is paramount to ensure high yields and purity of the target compounds. This involves a systematic investigation of various reaction parameters.

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and selectivity. A screening of different solvents with varying polarities and boiling points is often necessary. Similarly, optimizing the reaction temperature can improve yields and minimize the formation of byproducts.

Catalyst and Reagent Loading: In catalyzed reactions, the type and loading of the catalyst are critical. Screening different ligands for a metal catalyst or varying the catalyst concentration can lead to substantial improvements. The stoichiometry of the reactants must also be carefully controlled.

Purification Techniques: Efficient purification methods are essential for obtaining compounds of high purity for biological testing. Common techniques include column chromatography on silica (B1680970) gel or alumina, recrystallization, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the reaction and the physicochemical properties of the product.

An example of a process optimization summary is provided in the table below:

Reaction StepParameter OptimizedInitial ConditionOptimized ConditionYield Improvement
CyclizationBaseSodium ethoxidePotassium carbonate45% to 70%
Cross-CouplingCatalystPd(PPh₃)₄Pd(dppf)Cl₂60% to 85%
PurificationMethodColumn ChromatographyRecrystallizationPurity >98%

Elucidation of the Molecular Mechanism of Action of Cid 168006656

Disruption of Microtubule Dynamics and Cellular Architecture

Compounds that interfere with microtubule dynamics represent a significant class of therapeutic agents. Their mechanism of action fundamentally disrupts the normal functioning of the cytoskeleton, leading to profound effects on cellular architecture and division.

Inhibition of Tubulin Polymerization and Spindle Formation

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes. A key mechanism by which compounds can disrupt microtubule function is by inhibiting the polymerization of tubulin. This prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. Without a functional spindle, the cell cannot properly align and separate its chromosomes, leading to a halt in the cell division process.

Consequences for Cell Cycle Progression

The cell cycle is a tightly regulated series of events leading to cell division and duplication. wikipedia.org It consists of several phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.govnih.gov The formation of the mitotic spindle is a hallmark of the M phase. nih.gov By inhibiting tubulin polymerization and preventing spindle formation, compounds that target microtubules cause cells to arrest in the M phase of the cell cycle. nih.gov This prolonged mitotic arrest can trigger cellular signaling pathways that ultimately lead to programmed cell death, or apoptosis.

Molecular Interactions with Key Intracellular Targets

The primary intracellular targets for compounds that disrupt microtubule dynamics are the tubulin proteins themselves. These compounds typically bind to specific sites on the α- or β-tubulin subunits, thereby interfering with their ability to polymerize into microtubules. The precise binding site and nature of the interaction can vary between different classes of microtubule-targeting agents, influencing their specific effects on microtubule stability and dynamics.

Downstream Signaling Cascade Perturbations Induced by CID 168006656

The arrest of the cell cycle in the M phase due to disrupted microtubule dynamics triggers a complex array of downstream signaling events. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before cell division proceeds. When microtubule function is inhibited, the SAC remains activated, leading to a sustained mitotic arrest. This prolonged activation can initiate signaling cascades that involve various proteins, ultimately leading to the activation of the apoptotic machinery and cell death.

Examination of Drug Resistance Mechanisms in Preclinical Models

A significant challenge in cancer therapy is the development of drug resistance. One of the most well-characterized mechanisms of multidrug resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (Pgp). nih.govmdpi.com

Efficacy Independent of P-glycoprotein (Pgp) Status

P-glycoprotein is a transmembrane protein that can actively transport a wide range of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. mdpi.comnih.gov Compounds that are not substrates for Pgp have a significant advantage as they can maintain their cytotoxic activity even in cells that overexpress this efflux pump. researchgate.net The ability of a compound to exert its effects independently of Pgp status is a highly desirable characteristic, as it suggests that it may be effective against multidrug-resistant cancers. nih.govmdpi.com

No public scientific data is available for the chemical compound “this compound” in relation to Beta-III tubulin expression.

Extensive searches of publicly available scientific databases and literature have yielded no specific information regarding the chemical compound identified as "this compound". Consequently, there is no research data to support the elucidation of its molecular mechanism of action, particularly concerning its activity's independence from Beta-III tubulin expression.

The crucial role of Beta-III tubulin in conferring resistance to various microtubule-targeting anticancer agents is a well-documented area of cancer research. However, without any studies on "this compound," it is not possible to provide the requested detailed research findings or data tables on this specific topic.

Therefore, the section on the activity of "this compound" independent of Beta-III tubulin expression cannot be generated due to the absence of any relevant scientific information.

Preclinical Pharmacological Investigations of Cid 168006656 and Its Analogues

In Vitro Biological Activity Studies

No publicly available data exists detailing the inhibitory effects of CID 168006656 on the proliferation of various cancer cell lines. Such studies would typically involve treating a panel of cancer cell lines with the compound and measuring cell viability or proliferation rates to determine its potency and spectrum of activity.

A comparative analysis of the cytotoxic profile of this compound against established anti-microtubule agents cannot be conducted without initial data on the compound's own activity. This type of study is crucial for understanding the relative potency and potential mechanisms of action of a new chemical entity.

In Vivo Efficacy Studies in Orthotopic and Xenograft Models

There are no published studies evaluating the in vivo efficacy of this compound in triple-negative breast cancer xenograft models. These experiments are essential for determining if the in vitro activity of a compound translates to an anti-tumor effect in a living organism.

Information regarding the ability of this compound to inhibit tumor growth or induce regression in murine models is not available. These studies form a critical part of the preclinical data package for any potential anti-cancer agent.

Investigation of Biological Selectivity and Off-Target Activity in Preclinical Systems

Without primary activity data, it is not possible to assess the biological selectivity and off-target profile of this compound. Investigating selectivity is key to understanding the potential for both therapeutic efficacy and unwanted side effects.

Computational Chemistry and in Silico Approaches in Cid 168006656 Research

Molecular Docking Simulations for Target Engagement and Binding Mode Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of a potential drug molecule (ligand) within the active site of a target protein. Information derived from docking studies, such as binding affinity scores and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), helps in prioritizing compounds for further experimental testing. At present, there are no published molecular docking studies specifically investigating CID 168006656.

Molecular Dynamics Simulations to Understand Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the molecular interactions, revealing how the ligand and protein adapt to each other and whether the initial binding pose is maintained. nih.govnih.gov This information is vital for confirming the viability of a potential drug-target interaction. No specific molecular dynamics simulation studies for this compound have been reported in the available scientific literature.

Ligand-Based and Structure-Based Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This can be done through either ligand-based methods, which use the structure of a known active ligand, or structure-based methods, which utilize the 3D structure of the protein target. mdpi.commdpi.com These approaches are powerful tools for identifying novel chemical scaffolds and analogs with potentially improved properties. nih.gov A search of the current literature did not yield any studies on the use of virtual screening to find novel analogues of this compound.

Predictive Modeling of Biological Activity and ADME Properties (Excluding Physical/Chemical Properties)

Predictive modeling, often leveraging machine learning and quantitative structure-activity relationship (QSAR) models, is used to forecast the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. nih.govoptibrium.com These models are built on existing data from other compounds to make predictions for new or untested molecules. Such in silico predictions help in the early identification of compounds with desirable drug-like properties and potential liabilities. nih.gov Currently, there are no specific predictive models for the biological activity or ADME properties of this compound described in the public domain.

Future Research Directions and Unexplored Potential of Cid 168006656

Development of Novel Analogues with Optimized Biological Profiles

A primary avenue for future research lies in the design and synthesis of novel analogues of cyclopenta[d]pyrimidine compounds. The goal is to enhance their biological efficacy, selectivity, and pharmacokinetic properties. Building on existing knowledge of related pyrimidine (B1678525) derivatives, such as furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, medicinal chemists can systematically modify the core structure of CID 168006656.

Key strategies for developing novel analogues include:

Substitution at various positions: As demonstrated with related compounds, substitutions at key positions of the pyrimidine ring can significantly impact activity. For instance, research on 4-substituted-5-methyl-furo[2,3-d]pyrimidines has shown that the nature of the substituent at the N4-position can influence microtubule depolymerization activity and cytotoxicity against cancer cells. nih.gov

Isosteric replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved characteristics. For example, the replacement of a cyclopentyl group with a furan (B31954) ring has been explored in related scaffolds to assess the impact on antitumor activity. nih.gov

Computational modeling: The use of molecular docking and molecular dynamics simulations can aid in the rational design of new analogues. These computational techniques can predict how modifications to the chemical structure will affect the binding affinity to a biological target, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which has been a target for thieno[2,3-d]pyrimidine (B153573) derivatives. rsc.org

The following table outlines potential modifications and their expected impact on the biological profile of cyclopenta[d]pyrimidine analogues.

Structural Modification Rationale Potential Outcome Relevant Research Finding
N4-AlkylationTo explore the impact of different alkyl groups on target binding and cellular uptake.Enhanced cytotoxicity and microtubule depolymerization.Synthesis of N4-alkylated furo[2,3-d]pyrimidines resulted in potent microtubule targeting agents. nih.gov
Modification of the 5-positionTo investigate the role of this position in interacting with the target protein.Altered binding affinity and selectivity.The parent 5-methyl-cyclopenta[2,3-d]pyrimidine showed potent microtubule depolymerization activity. nih.gov
Introduction of polar functional groupsTo improve aqueous solubility and pharmacokinetic properties.Enhanced bioavailability and suitability for in vivo studies.Development of a soluble valine prodrug of a pyrimidopyrimidine analogue to improve in vivo activity. nih.gov
Synthesis of thieno[2,3-d]pyrimidine analoguesTo target specific enzymes like VEGFR-2 involved in angiogenesis.Potent anti-VEGFR-2 activity and induction of apoptosis in cancer cells.A synthesized thieno[2,3-d]pyrimidine derivative (compound 18) exhibited strong anti-VEGFR-2 potential. rsc.org

Investigation of Combination Therapies with Existing Antineoplastic Agents

To enhance the therapeutic efficacy and potentially overcome drug resistance, a crucial area of future research is the investigation of combination therapies involving cyclopenta[d]pyrimidine compounds with existing antineoplastic agents. explorationpub.com The rationale behind combination therapy is to target multiple pathways in cancer cells, leading to a synergistic antitumor effect with minimal overlapping toxicities. explorationpub.com

Potential combination strategies could include:

Combination with chemotherapy: Traditional chemotherapeutic agents could be combined with cyclopenta[d]pyrimidine compounds. For instance, if a cyclopenta[d]pyrimidine derivative acts as a microtubule-targeting agent, combining it with a DNA-damaging agent could lead to enhanced cancer cell death. nih.govnih.gov

Combination with targeted therapies: Combining a cyclopenta[d]pyrimidine with other targeted agents, such as kinase inhibitors or monoclonal antibodies, could provide a more comprehensive attack on cancer cell signaling pathways. nih.gov For example, trastuzumab has been shown to potentiate the effects of antitumor therapy in breast cancer. nih.gov

Combination with immunotherapy: The use of cyclopenta[d]pyrimidine compounds alongside immunotherapeutic agents like checkpoint inhibitors could be explored. nih.gov Some chemotherapeutic agents can induce immunogenic cell death, making the tumor more susceptible to immune attack.

The table below summarizes potential combination therapies and their underlying mechanisms.

Combination Agent Mechanism of Action Potential for Synergy Supporting Evidence
Taxanes (e.g., Paclitaxel)Microtubule stabilizing agentsAdditive or synergistic effect on microtubule disruption.Furo[2,3-d]pyrimidines act as microtubule depolymerizing agents, suggesting a complementary mechanism. nih.gov
Platinum-based drugs (e.g., Cisplatin)DNA cross-linking agentsTargeting both cell division machinery and DNA integrity.Antineoplastic agents are often used in combination to target different cellular processes. nih.gov
VEGFR inhibitorsAnti-angiogenic agentsDual attack on tumor cells and their blood supply.Thieno[2,3-d]pyrimidines have been designed as VEGFR-2 inhibitors. rsc.org
Immune Checkpoint Inhibitors (e.g., Pembrolizumab)Blocks immune-suppressing pathwaysPotentially enhances the immune system's ability to recognize and attack tumor cells.Combinations of antibody-drug conjugates with immunotherapy are being actively investigated. explorationpub.com

Exploring Potential Applications Beyond Oncology Research

While the primary focus for many pyrimidine derivatives has been oncology, the biological activities of these compounds suggest potential applications in other therapeutic areas. Future research should explore these non-oncological applications for cyclopenta[d]pyrimidine compounds.

Based on the known activities of similar heterocyclic compounds, potential areas for investigation include:

Antiviral activity: Nucleoside analogues are a cornerstone of antiviral therapy. The pyrimidine core of this compound makes it a candidate for investigation against various viral pathogens.

Anti-inflammatory diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties. Investigating the effect of cyclopenta[d]pyrimidines on inflammatory pathways could open up new therapeutic possibilities for conditions like rheumatoid arthritis or inflammatory bowel disease.

Cardiovascular diseases: Some pyrimidopyrimidine analogues, like dipyridamole, have been used as cardiovascular drugs due to their ability to inhibit nucleoside transport. nih.gov This suggests that cyclopenta[d]pyrimidine derivatives could be explored for similar activities.

Advanced Methodological Development for Preclinical Evaluation of Cyclopenta[d]pyrimidine Compounds

To thoroughly characterize the biological activity and therapeutic potential of new cyclopenta[d]pyrimidine analogues, the development and application of advanced preclinical evaluation methods are essential.

Future research in this area should focus on:

High-throughput screening (HTS): Implementing HTS assays to rapidly screen libraries of cyclopenta[d]pyrimidine derivatives for desired biological activities.

Advanced cell-based assays: Moving beyond simple cytotoxicity assays to more sophisticated models, such as 3D organoid cultures and co-culture systems, to better mimic the tumor microenvironment.

In-depth mechanistic studies: Employing techniques like flow cytometry to analyze cell cycle effects, and immunofluorescence to visualize effects on cellular structures like mitotic spindles. nih.gov Studies on related compounds have successfully used flow cytometry to demonstrate cell cycle arrest in the G2/M phase. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Developing robust PK/PD models to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds and to correlate drug exposure with biological response. nih.gov The use of prodrugs to improve pharmacokinetic profiles has been a successful strategy for related compounds. nih.gov

Computational and structural biology: Integrating computational methods like DFT studies for understanding electronic properties and X-ray crystallography to determine the three-dimensional structure of the compound bound to its target protein. rsc.org

The following table highlights advanced preclinical evaluation methods and their specific applications for cyclopenta[d]pyrimidine compounds.

Methodology Application Expected Insights Example from Related Research
Flow CytometryCell cycle analysisQuantify the percentage of cells in different phases of the cell cycle (e.g., G2/M arrest).Furo[2,3-d]pyrimidines caused a significant accumulation of HeLa cells in the G2/M phase. nih.gov
Immunofluorescence MicroscopyVisualization of microtubule integrityObserve disruption of normal bipolar spindles and formation of aberrant mitotic spindles.Cells treated with furo[2,3-d]pyrimidines were devoid of normal bipolar spindles. nih.gov
In vitro enzyme inhibition assaysDetermine inhibitory concentration (IC50) against specific targets.Quantify the potency of analogues against targets like VEGFR-2.A thieno[2,3-d]pyrimidine derivative showed an IC50 of 0.084 μM against VEGFR-2. rsc.org
Molecular Dynamics SimulationsAssess the stability and binding interactions of the compound-target complex.Understand the structural and energetic features of the binding.Used to investigate the VEGFR-2-ligand complex. rsc.org
Prodrug Development and EvaluationImprove in vivo delivery and pharmacokinetics.Achieve and maintain pharmacologically active concentrations in vivo.A valine prodrug of a pyrimidopyrimidine analogue was developed to enhance in vivo activity. nih.gov

Q & A

Q. How can interdisciplinary approaches enhance research on this compound?

  • Integrate methods from chemistry, biology, and computational sciences:
  • Chemoinformatics for virtual screening.
  • Systems biology to map pathway interactions.
  • Microfluidics for single-cell resolution studies.
  • Tailor communication to diverse audiences (e.g., highlight therapeutic potential for biomedical journals vs. synthetic routes for chemistry journals) .

Key Considerations for Methodological Rigor

  • Data Contradictions : Use triangulation (multiple methods/models) to confirm findings .
  • Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Review Preparation : Anticipate critiques on statistical validity and mechanistic plausibility .

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